N-(but-3-yn-1-yl)cyclopropanesulfonamide

Description

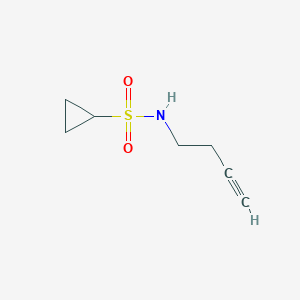

N-(but-3-yn-1-yl)cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring linked to a sulfonamide group, with a terminal alkyne (but-3-yn-1-yl) substituent. The terminal alkyne group enables participation in click chemistry reactions, facilitating further functionalization .

Properties

IUPAC Name |

N-but-3-ynylcyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-2-3-6-8-11(9,10)7-4-5-7/h1,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLDHDKZJYDKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNS(=O)(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with but-3-yn-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)cyclopropanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: The major products are typically sulfonic acids or sulfonates.

Reduction: The major products are the corresponding amines or alcohols.

Substitution: The major products are the substituted sulfonamides.

Scientific Research Applications

N-(but-3-yn-1-yl)cyclopropanesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.

Biology: Investigated for its potential as a proteomic cysteine probe.

Medicine: Explored for its potential as a covalent inhibitor in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as cysteine residues in proteins. The compound can form covalent bonds with these residues, leading to the inhibition of protein function. This mechanism is particularly relevant in the context of targeted covalent inhibitor design, where the compound can selectively modify active site cysteines in enzymes.

Comparison with Similar Compounds

Key Observations:

Structural Diversity: The terminal alkyne in the target compound contrasts with aromatic (e.g., FFF-29’s difluorobenzo-dioxol) or heterocyclic (e.g., FFF-31’s benzothiazole) substituents in analogs. These groups influence solubility, stability, and target binding . Patent derivatives (e.g., amino or isocyanato substituents) highlight modularity for drug design, enabling tailored interactions with biological targets .

Synthetic Efficiency :

- Yields vary significantly: S30 achieved 86% yield via optimized catalysis , while FFF-29–FFF-32 showed lower purity (76–78%) despite standardized protocols . Patent intermediates reported yields up to 98% under controlled conditions (e.g., LiOH-mediated hydrolysis) .

Functional Utility: The target compound’s alkyne group is advantageous for bioorthogonal chemistry, whereas FFF-29–FFF-32 are tailored for specific protein interactions (e.g., SLC15A4 inhibition) .

Biological Activity

N-(but-3-yn-1-yl)cyclopropanesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its unique cyclopropane structure combined with a sulfonamide group. The chemical formula is , and its molecular weight is approximately 175.21 g/mol.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₆H₉NO₂S |

| Molecular Weight | 175.21 g/mol |

| Functional Groups | Cyclopropane, sulfonamide |

This compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. The sulfonamide moiety is known to inhibit carbonic anhydrase, which plays a crucial role in physiological processes such as respiration and acid-base balance.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, sulfonamides have been traditionally used as antibiotics due to their ability to inhibit bacterial growth by targeting folic acid synthesis pathways.

Anticancer Potential

Recent studies suggest that this compound may exhibit anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis has been investigated. For example, it has been shown to affect the phosphatidylinositol 3-kinase (PI3K) pathway, which is critical in cancer cell survival and growth .

Case Studies

- Inhibition of Carbonic Anhydrase : A study demonstrated that derivatives of cyclopropanesulfonamides effectively inhibited carbonic anhydrase activity, leading to potential applications in treating conditions like glaucoma and edema.

- Antitumor Activity : A series of experiments on cell lines indicated that certain analogs of this compound significantly reduced tumor cell viability in vitro, showcasing their potential as anticancer agents.

In Vitro Studies

In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines at micromolar concentrations. The half-maximal inhibitory concentration (IC50) values for different cell lines were determined, indicating a promising therapeutic window.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| MCF7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 10 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the cyclopropane or sulfonamide groups can enhance potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.